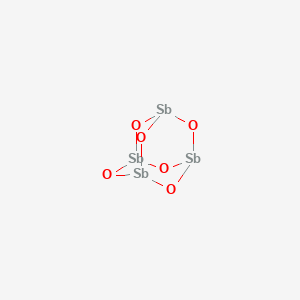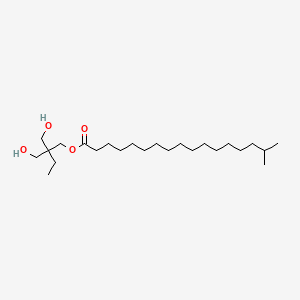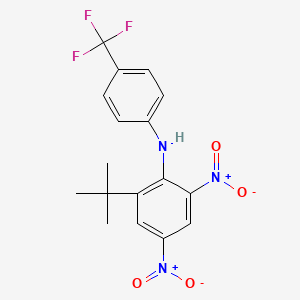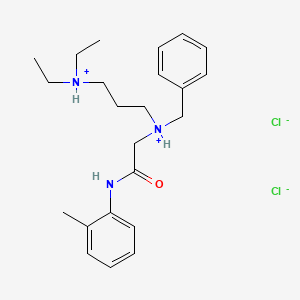
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane is a complex organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound features multiple halogen substitutions, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane typically involves the reaction of appropriate halogenated precursors under controlled conditions. One common method is the epoxidation of alkenes using peracids or other oxidizing agents. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and catalysts is crucial to minimize by-products and optimize the overall process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the opening of the epoxide ring, forming diols or other derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more complex epoxides, while reduction typically produces diols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a tool for studying enzyme-catalyzed reactions involving epoxides.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane involves its reactivity as an epoxide. Epoxides are highly strained and reactive, making them susceptible to nucleophilic attack. This reactivity can be harnessed in various chemical transformations, targeting specific molecular pathways and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)-3-phenyl-2-(2,4,5-trifluorophenyl)oxirane
- 2-(Chloromethyl)-3-(2-chlorophenyl)oxirane
- 2-(Chloromethyl)-3-(2,4,5-trifluorophenyl)oxirane
Uniqueness
The presence of multiple halogen substitutions in 2-(Chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane distinguishes it from other epoxides
Propiedades
Fórmula molecular |
C15H9Cl2F3O |
|---|---|
Peso molecular |
333.1 g/mol |
Nombre IUPAC |
2-(chloromethyl)-3-(2-chlorophenyl)-2-(2,4,5-trifluorophenyl)oxirane |
InChI |
InChI=1S/C15H9Cl2F3O/c16-7-15(9-5-12(19)13(20)6-11(9)18)14(21-15)8-3-1-2-4-10(8)17/h1-6,14H,7H2 |
Clave InChI |
QCOIYXARLGDHKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2C(O2)(CCl)C3=CC(=C(C=C3F)F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-7-[(1R,2S,3R,5S)-5-Acetoxy-2-hydroxymethyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13758312.png)
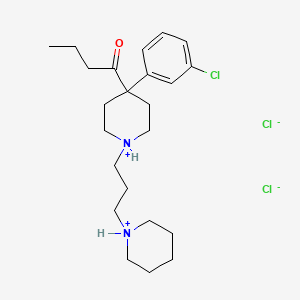
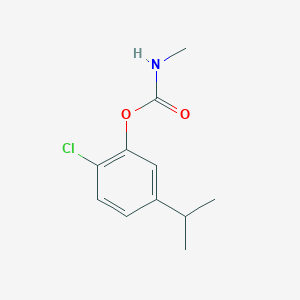

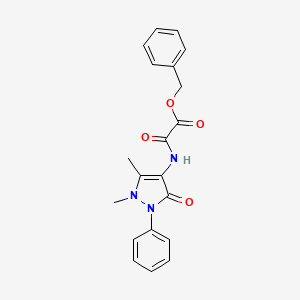
![Acetic acid, 2,2'-[(1,1,3,3-tetrabutyl-1,3-distannathianediyl)bis(thio)]bis-, diisooctyl ester](/img/structure/B13758347.png)
![3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)

